

### what is Dlin-mc3-dma and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Dlin-mc3-dma |           |
| Cat. No.:            | B607145      | Get Quote |

An In-depth Technical Guide to **Dlin-MC3-DMA**: The Core of RNAi Therapeutics

### Introduction

**Dlin-MC3-DMA** (MC3) is a highly potent, synthetic ionizable cationic lipid that has become a cornerstone in the field of nucleic acid delivery.[1][2] Its development marked a significant advancement in the clinical viability of RNA interference (RNAi) therapies. MC3's structure is optimized for the formulation of Lipid Nanoparticles (LNPs), which serve as protective carriers for delicate payloads like small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA.[1][2]

The critical role of **Dlin-MC3-DMA** was solidified with its use as a key component in Onpattro® (patisiran), the first-ever siRNA drug to receive FDA approval in 2018.[2][3] This therapeutic, used for treating the polyneuropathy of hereditary transthyretin-mediated (hATTR) amyloidosis, demonstrated the power of MC3-based LNPs to safely and effectively deliver genetic material to target cells in vivo.[2] This guide provides a comprehensive technical overview of **Dlin-MC3-DMA**, covering its chemical structure, mechanism of action, performance data, and the experimental protocols for its use.

## **Chemical Properties and Structure**

**Dlin-MC3-DMA** is characterized by a unique structure featuring a dimethylamino headgroup, a biodegradable ester linker, and two long, unsaturated linoleyl lipid tails. This architecture is central to its function.



Chemical Name: (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate[1][2]

Chemical Structure: The structure consists of a tertiary amine head group linked via a butanoate ester to a central carbon, which is flanked by two C18 lipid chains, each containing two cis double bonds (linoleyl chains).

Table 1: Physicochemical Properties of Dlin-MC3-DMA

| Property          | Value                              | Source(s) |
|-------------------|------------------------------------|-----------|
| Molecular Formula | C43H79NO2                          | [1][4]    |
| Molecular Weight  | ~642.1 g/mol                       | [1][4]    |
| CAS Number        | 1224606-06-7                       | [1][2][3] |
| Appearance        | Colorless to yellowish oily liquid | [3]       |
| рКа               | 6.44                               | [1][3][5] |
| Solubility        | Soluble in Ethanol, DMSO,<br>DMF   | [1][6]    |

# **Mechanism of Action in LNP-Mediated Delivery**

The efficacy of **Dlin-MC3-DMA** hinges on its pH-responsive nature, governed by its pKa of 6.44.[1][3][5] This property allows the LNP to navigate different physiological environments, from formulation to cellular uptake and payload release. A pKa value between 6.2 and 6.5 is considered optimal for high gene-silencing activity in vivo.[3][5]

- LNP Formulation (Acidic pH): During the formulation process, which occurs in an acidic buffer (e.g., pH 4.0), the dimethylamino headgroup of MC3 becomes protonated and thus positively charged.[3][7] This positive charge facilitates the electrostatic complexation and efficient encapsulation of the negatively charged nucleic acid backbone (siRNA, mRNA).[8]
- Systemic Circulation (Physiological pH): Once administered and circulating in the bloodstream (physiological pH ~7.4), which is well above its pKa, the MC3 lipid becomes







deprotonated and assumes a near-neutral charge.[3] This is a critical feature that minimizes non-specific interactions with blood components and reduces cellular toxicity, which are common issues with permanently cationic lipids.[3]

Cellular Uptake and Endosomal Escape (Acidic pH): LNPs are taken up by target cells, primarily hepatocytes, through endocytosis.[9] Inside the cell, the endosome matures and its internal environment becomes increasingly acidic (pH drops to 5-6). As the pH drops below the pKa of MC3, the lipid again becomes protonated and positively charged.[3][7] This charge reversal promotes the disruption of the endosomal membrane, likely through interactions with anionic lipids in the endosomal membrane, allowing the nucleic acid payload to escape into the cytoplasm where it can exert its therapeutic effect.[3]





Click to download full resolution via product page

Mechanism of Dlin-MC3-DMA in LNP-mediated nucleic acid delivery.



## **Quantitative Performance Data**

**Dlin-MC3-DMA** has demonstrated exceptional potency in preclinical studies, leading to its clinical success.

Table 2: In Vivo Gene Silencing Efficacy of Dlin-MC3-

**DMA based LNPs** 

| Target Gene         | Species           | Median Effective<br>Dose (ED₅o) | Source(s) |
|---------------------|-------------------|---------------------------------|-----------|
| Factor VII          | Mouse             | 0.005 mg/kg                     | [5]       |
| Transthyretin (TTR) | Non-human primate | 0.03 mg/kg                      | [5]       |

Table 3: Comparative Performance of Dlin-MC3-DMA vs.

**ALC-0315 LNPs for siRNA Delivery in Mice** 

| Parameter                                | Dose    | Dlin-MC3-DMA<br>LNP     | ALC-0315 LNP                             | Source(s) |
|------------------------------------------|---------|-------------------------|------------------------------------------|-----------|
| Factor VII<br>(Hepatocyte)<br>Knockdown  | 1 mg/kg | Baseline                | 2-fold greater<br>knockdown than<br>MC3  | [10][11]  |
| ADAMTS13<br>(HSC)<br>Knockdown           | 1 mg/kg | Baseline                | 10-fold greater<br>knockdown than<br>MC3 | [10][11]  |
| Liver Toxicity Markers (ALT, Bile Acids) | 5 mg/kg | No increase<br>observed | Increased levels<br>observed             | [10][11]  |

Note: ALC-0315 is the ionizable lipid used in the Pfizer-BioNTech COVID-19 mRNA vaccine. [10][11]

# **Experimental Protocols**



The formulation of **Dlin-MC3-DMA**-containing LNPs is most reproducibly achieved using microfluidic mixing, which allows for precise control over particle size and high encapsulation efficiency.

### **Protocol: LNP Formulation via Microfluidic Mixing**

- 1. Materials Required:
- Dlin-MC3-DMA[12]
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)[11][12]
- Cholesterol[11][12]
- DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)[11][12]
- Nucleic acid cargo (siRNA/mRNA)[12]
- Absolute Ethanol[12]
- Low pH buffer (e.g., 10 mM Sodium Citrate, pH 4.0)[12]
- Neutral buffer for dialysis (e.g., PBS, pH 7.4)[12]
- Microfluidic mixing device (e.g., NanoAssemblr)

**Table 4: Typical LNP Formulation Molar Ratios** 

| Component    | Molar Ratio (%) | Source(s)   |
|--------------|-----------------|-------------|
| Dlin-MC3-DMA | 50              | [7][11][13] |
| DSPC         | 10              | [7][11][13] |
| Cholesterol  | 38.5            | [7][11][13] |
| DMG-PEG 2000 | 1.5             | [7][11][13] |

#### 2. Methodology:



- Step 1: Solution Preparation
  - Lipid Phase: Prepare a stock solution of Dlin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[12][13]
  - Aqueous Phase: Dissolve the nucleic acid (siRNA/mRNA) in the low pH aqueous buffer (e.g., citrate buffer, pH 4.0).[12][13]
- Step 2: Microfluidic Mixing
  - Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
  - Connect both syringes to the inlets of a microfluidic mixing cartridge.
  - Pump the two solutions through the device at a defined flow rate ratio (typically 3:1
    aqueous to lipid phase). The rapid mixing within the microchannels causes
    nanoprecipitation and self-assembly of the LNPs, encapsulating the nucleic acid cargo.
- Step 3: Purification and Buffer Exchange
  - The resulting LNP dispersion is collected from the outlet.
  - Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) using a dialysis kit (e.g., MWCO 3.5 kDa) to remove residual ethanol and increase the pH.[12] This step neutralizes the surface charge of the LNPs.
- Step 4: Characterization
  - Analyze the final LNP formulation for particle size, polydispersity index (PDI),
     encapsulation efficiency (e.g., using a RiboGreen assay), and zeta potential.





Click to download full resolution via product page

Experimental workflow for formulating **Dlin-MC3-DMA** LNPs.



## **Toxicity and Biocompatibility**

The design of **Dlin-MC3-DMA** confers a favorable safety profile compared to earlier generations of cationic lipids. Its near-neutral charge at physiological pH significantly reduces the risk of hemolysis and non-specific toxicity.[3] Studies in mice have shown that even at high doses, **Dlin-MC3-DMA**-containing LNPs did not lead to an increase in key markers of liver toxicity, such as alanine transaminase (ALT) and aspartate aminotransferase (AST).[11][14] Furthermore, the inclusion of an ester linkage in its structure is intended to make the lipid biodegradable, potentially promoting faster clearance from the body and improving its long-term safety profile.[5]

### Conclusion

**Dlin-MC3-DMA** remains a benchmark ionizable lipid for the systemic delivery of RNA therapeutics, particularly siRNA. Its ingenious pH-responsive design enables a remarkable balance between high encapsulation efficiency, stability in circulation, potent endosomal escape, and a favorable safety profile. The clinical success of Onpattro® is a direct testament to the efficacy of MC3's rational design. While newer lipids continue to be developed for specific applications like mRNA vaccines, **Dlin-MC3-DMA** continues to be a vital tool and a gold standard for researchers and drug developers in the ongoing quest to harness the full therapeutic potential of nucleic acids.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]
- 2. polysciences.com [polysciences.com]
- 3. DLin-MC3-DMA for Injection CAS 1224606-06-7 Manufacturer AVT [avt-pharma.com]
- 4. Dlin-mc3-dma | C43H79NO2 | CID 49785164 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Nanoparticles for siRNA Delivery PMC [pmc.ncbi.nlm.nih.gov]



- 6. D-Lin-MC3-DMA | siRNA carrier | Ionizable amino lipid | TargetMol [targetmol.com]
- 7. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DLin-MC3-DMA Is A Synthetic Lipid Commonly Used In The Preparation Of Nanoparticles [sinopeg.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [what is Dlin-mc3-dma and its chemical structure].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607145#what-is-dlin-mc3-dma-and-its-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com